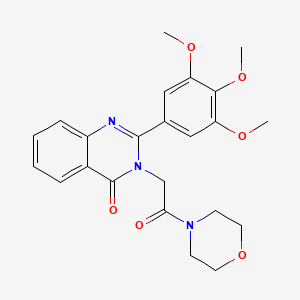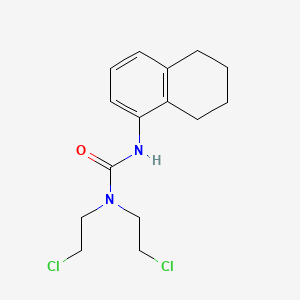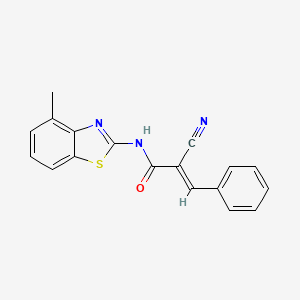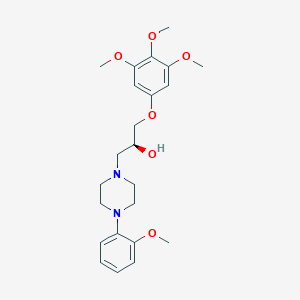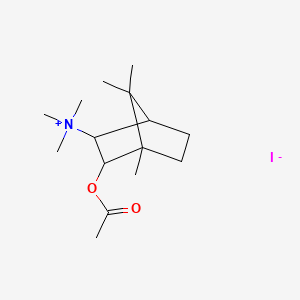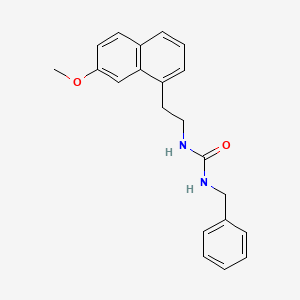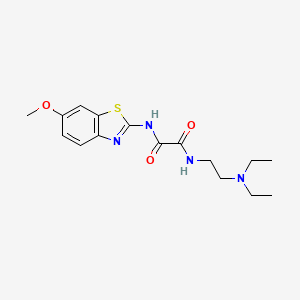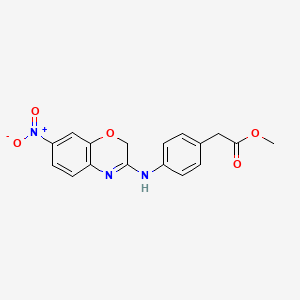
Benzeneacetic acid, 4-(7-nitro-2H-1,4-benzoxazin-3-yl)amino-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneacetic acid, 4-(7-nitro-2H-1,4-benzoxazin-3-yl)amino-, methyl ester is a complex organic compound that belongs to the class of benzoxazines. This compound is characterized by the presence of a benzeneacetic acid moiety linked to a benzoxazine ring system, which is further substituted with a nitro group and an amino group. The methyl ester functional group adds to its chemical diversity, making it a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 4-(7-nitro-2H-1,4-benzoxazin-3-yl)amino-, methyl ester typically involves multi-step organic reactions. One common synthetic route includes the nitration of a benzoxazine precursor, followed by the introduction of the amino group through a substitution reaction. The final step involves esterification to form the methyl ester. Reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Industrial methods also focus on optimizing reaction conditions to minimize by-products and maximize yield.
Análisis De Reacciones Químicas
Types of Reactions
Benzeneacetic acid, 4-(7-nitro-2H-1,4-benzoxazin-3-yl)amino-, methyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzoxazine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane or ethanol are often used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the benzoxazine ring.
Aplicaciones Científicas De Investigación
Benzeneacetic acid, 4-(7-nitro-2H-1,4-benzoxazin-3-yl)amino-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Benzeneacetic acid, 4-(7-nitro-2H-1,4-benzoxazin-3-yl)amino-, methyl ester involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The benzoxazine ring system can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzeneacetic acid, 4-(2H-1,4-benzoxazin-3-yl)amino-, methyl ester: Lacks the nitro group, leading to different chemical and biological properties.
Benzeneacetic acid, 4-(7-nitro-2H-1,4-benzoxazin-3-yl)amino-, ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its reactivity and solubility.
Uniqueness
The presence of both the nitro group and the benzoxazine ring system in Benzeneacetic acid, 4-(7-nitro-2H-1,4-benzoxazin-3-yl)amino-, methyl ester makes it unique. These functional groups contribute to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.
Propiedades
Número CAS |
109226-95-1 |
|---|---|
Fórmula molecular |
C17H15N3O5 |
Peso molecular |
341.32 g/mol |
Nombre IUPAC |
methyl 2-[4-[(7-nitro-2H-1,4-benzoxazin-3-yl)amino]phenyl]acetate |
InChI |
InChI=1S/C17H15N3O5/c1-24-17(21)8-11-2-4-12(5-3-11)18-16-10-25-15-9-13(20(22)23)6-7-14(15)19-16/h2-7,9H,8,10H2,1H3,(H,18,19) |
Clave InChI |
NPKWWRYJHDUHDO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)[N+](=O)[O-])OC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




